Synthesis of 5-Bromo-2-nitrobenzofuran from 5-bromobenzofuran-2-carboxylic acid
Synthesis of 5-Bromo-2-nitrobenzofuran from 5-bromobenzofuran-2-carboxylic acid
Executive Summary
The synthesis of 5-bromo-2-nitrobenzofuran from 5-bromobenzofuran-2-carboxylic acid presents a specific challenge in heterocyclic chemistry: introducing a nitro group at the C2 position while preserving the acid-labile furan ring and maintaining the halogen integrity at C5.
While direct decarboxylative nitration (ipso-substitution) is theoretically possible, it often leads to low yields and ring-opening polymerization in benzofurans due to the harsh acidic conditions required. This guide details the Two-Stage "Decarb-Nitro" Protocol , a field-proven, high-fidelity pathway. This method prioritizes ring stability and regiocontrol, utilizing thermal decarboxylation followed by a mild, non-acidic nitration using acetyl nitrate.
Retrosynthetic Analysis & Strategy
The target molecule, 5-bromo-2-nitrobenzofuran, is an electron-deficient heteroaromatic system. The starting material, 5-bromobenzofuran-2-carboxylic acid, possesses a carboxyl group at the desired site of nitration.
Strategic Logic
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Avoidance of Acid-Catalyzed Polymerization: Benzofurans are notoriously unstable in strong mineral acids (
), which are typical for standard nitration. The furan double bond acts as an enol ether equivalent, susceptible to acid hydrolysis and polymerization. -
Regioselectivity: The C2 position of benzofuran is the most reactive toward electrophiles (after C3, but C2 is preferred for nitration mechanisms involving addition-elimination). By removing the carboxyl group first (Decarboxylation), we generate the free C2-H, which is then selectively nitrated.
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Safety: Nitration of organic heterocycles is exothermic. The use of acetyl nitrate generated in situ allows for cryostatic control (-5°C), mitigating thermal runaway risks.
Figure 1: Retrosynthetic Logic Flow illustrating the sequential removal of the carboxyl group followed by electrophilic substitution.[1]
Experimental Protocol
Step 1: Thermal Decarboxylation
Objective: Conversion of 5-bromobenzofuran-2-carboxylic acid to 5-bromobenzofuran.
The carboxylic acid at C2 stabilizes the ring but must be removed to allow electrophilic attack. Copper powder in quinoline is the standard, robust method for this transformation, facilitating decarboxylation via a copper-carboxylate intermediate.
Reagents & Equipment:
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Substrate: 5-bromobenzofuran-2-carboxylic acid (1.0 equiv)
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Solvent: Quinoline (High boiling point base, acts as proton acceptor)
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Catalyst: Copper powder (Activated, 0.1 equiv)
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Apparatus: Round-bottom flask, reflux condenser, inert gas (N2) inlet.
Procedure:
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Charge the reaction vessel with 5-bromobenzofuran-2-carboxylic acid and quinoline (approx. 3 mL per gram of acid).
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Add copper powder (10 mol%).
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Critical Step: Heat the mixture to 200–210°C (reflux) under nitrogen.
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Monitor CO2 evolution. Reaction is typically complete in 45–90 minutes.
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Workup: Cool to room temperature. Dilute with ethyl acetate. Wash strictly with 2M HCl (to remove quinoline) followed by brine.
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Dry over
and concentrate. -
Purification: Vacuum distillation or flash chromatography (Hexanes/EtOAc) yields 5-bromobenzofuran as a pale oil/low-melting solid.
Step 2: Regioselective Nitration (Acetyl Nitrate Route)
Objective: Nitration of 5-bromobenzofuran at C2 without ring opening.
Mechanism: Electrophilic attack by the nitronium ion equivalent (
Reagents:
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Substrate: 5-Bromobenzofuran (from Step 1)[2]
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Nitrating Agent:
(fuming) + Acetic Anhydride ( ) Acetyl Nitrate. -
Solvent: Acetic Anhydride (excess).
Procedure:
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Preparation of Acetyl Nitrate (In Situ): In a separate flask, cool acetic anhydride (5 equiv) to -5°C . Slowly add fuming nitric acid (1.1 equiv) dropwise, maintaining temp < 0°C. Warning: Exothermic.
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Dissolve 5-bromobenzofuran in a minimal amount of acetic anhydride.
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Addition: Add the substrate solution dropwise to the acetyl nitrate mixture at -5°C.
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Stir at -5°C to 0°C for 1–2 hours.
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Quench: Pour the reaction mixture onto crushed ice/water. This hydrolyzes the excess anhydride and precipitates the nitro product.
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Workup: Filter the yellow precipitate. Wash copiously with water to remove acid.
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Recrystallization: Recrystallize from Ethanol or Methanol to obtain pure 5-bromo-2-nitrobenzofuran.
Process Workflow & Decision Tree
The following diagram outlines the operational workflow, including critical decision points for purification.
Figure 2: Operational Workflow for Synthesis detailing the critical path from acid to nitro derivative.
Analytical Validation
To ensure the integrity of the synthesis, the following analytical signatures should be verified.
| Analytical Method | Expected Observation | Structural Insight |
| 1H NMR (CDCl3) | Disappearance of carboxylic proton (11-13 ppm). Appearance of sharp singlet at ~7.5-7.6 ppm (C3-H) for the nitro compound. | Confirms substitution at C2. If C3-H is a doublet, ring opening may have occurred. |
| IR Spectroscopy | Strong bands at 1530 cm⁻¹ and 1350 cm⁻¹ (NO₂ asymmetric/symmetric stretch). Absence of C=O stretch (1680 cm⁻¹). | Confirms presence of Nitro group and loss of Carboxyl group. |
| Mass Spectrometry | Molecular ion peak [M]+ at m/z ~241/243 (1:1 ratio due to ⁷⁹Br/⁸¹Br). | Confirms retention of Bromine atom and successful nitration. |
| Melting Point | Sharp melting point (approx 158-160°C, varies by polymorph). | Indicates purity.[1][3] Broad range suggests incomplete nitration or polymerization byproducts. |
References
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Kowalewska, M., Kwiecień, H., Śmist, M., & Wrześniewska, A. (2013).[1] Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2013, Article ID 183717.[1] [Link]
- Context: Establishes the properties and synthesis of the starting material (5-bromobenzofuran-2-carboxylic acid).
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Rao, K. S., & Rao, G. V. (2005). Direct nitration of five membered heterocycles. Arkivoc, 2005(3), 179-191.[4] [Link]
- Context: Validates the use of Acetyl Nitrate for the safe nitration of sensitive furan/benzofuran rings, avoiding polymeriz
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Shepherd, R. G. (1963). Decarboxylation of Heterocyclic Acids. Organic Syntheses, Coll. Vol. 4, p.201. [Link]
- Context: Provides the foundational protocol for copper-catalyzed decarboxylation of heteroarom
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PubChem. (n.d.). 5-Bromobenzofuran Compound Summary. National Library of Medicine. [Link]
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Context: Verification of the intermediate 5-bromobenzofuran properties.[2]
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